molecular formula C10H10BrNO2 B1297655 N-(4-Bromophenyl)-3-oxobutanamide CAS No. 38418-24-5

N-(4-Bromophenyl)-3-oxobutanamide

Cat. No. B1297655
CAS RN: 38418-24-5
M. Wt: 256.1 g/mol
InChI Key: JIOJEVGOXBFZDM-UHFFFAOYSA-N
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Patent
US04587341

Procedure details

To a stirred solution of 34.14 g (0.200 moles) of 4-bromoaniline in 130 ml toluene under N2, 18.00 g (0.220 moles) of diketene was added dropwise over a 10 minute period followed by 15 ml of toluene. The temperature rose to 80° C. during the addition; the solution was then refluxed 20 minutes, cooled to 55° C. and 60 ml of petroleum ether added. An immediate precipitation occurred. The tan-white crystals were filtered and washed with three 100 ml portions of 1:1 toluene/petroleum ether. The product was taken up in hot absolute ethanol and crystallisation induced by addition of toluene to the ethanolic solution. Three crops of crystals from the ethanol/toluene solvent system gave 22.90 g (43%) and had Rf 0.69 on silica TLC with ethyl acetate; mp 135.8°-137.2° C. Anal. Calcd. for C10H10BrNO2 : C, 46.90; H, 3.94; N, 5.47; Br, 31.20. Found: C, 47.13; H, 4.00; N, 5.46; Br, 31.31.
Quantity
34.14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]=[C:10]1[O:14][C:12](=[O:13])[CH2:11]1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:12](=[O:13])[CH2:11][C:10](=[O:14])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
34.14 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
18 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
petroleum ether
Quantity
60 mL
Type
solvent
Smiles
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rose to 80° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was then refluxed 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
An immediate precipitation
FILTRATION
Type
FILTRATION
Details
The tan-white crystals were filtered
WASH
Type
WASH
Details
washed with three 100 ml portions of 1:1 toluene/petroleum ether
CUSTOM
Type
CUSTOM
Details
crystallisation
ADDITION
Type
ADDITION
Details
induced by addition of toluene to the ethanolic solution
CUSTOM
Type
CUSTOM
Details
Three crops of crystals from the ethanol/toluene solvent system gave 22.90 g (43%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)NC(CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.